(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Its structure features a fused thiazole-pyrimidine core substituted with a pyrazolylmethylidene group at position 2, a 5-methylfuran at position 5, and an N-phenyl carboxamide at position 4. The (2E)-configuration of the methylidene group is critical for maintaining planarity, which influences molecular interactions and crystallinity .
Properties
IUPAC Name |
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-5-30-14-18(16(3)29-30)13-21-25(33)31-23(20-12-11-15(2)34-20)22(17(4)27-26(31)35-21)24(32)28-19-9-7-6-8-10-19/h6-14,23H,5H2,1-4H3,(H,28,32)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFWLHSTAELNG-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions The starting materials include 1-ethyl-3-methylpyrazole, 5-methylfuran-2-carboxylic acid, and N-phenylthiourea
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.
Scientific Research Applications
Medicinal Chemistry
The structural features of this compound suggest that it may exhibit significant biological activity, particularly in the treatment of inflammatory and autoimmune diseases. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways.
Case Studies and Findings
- Inhibition of Peptidylarginine Deiminase (PAD) : Research indicates that compounds related to this structure can selectively inhibit PAD4, an enzyme implicated in rheumatoid arthritis and other inflammatory conditions. For example, a study demonstrated that certain derivatives showed promising selectivity for PAD4 over PAD2, suggesting potential therapeutic benefits in treating rheumatoid arthritis and systemic lupus erythematosus .
- Antioxidant Activities : Other derivatives of pyrazole and thiazole have been evaluated for their antioxidant properties. A study on related compounds indicated significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
Pharmaceutical Development
The unique combination of functional groups in this compound makes it a candidate for further development into pharmaceutical agents. The presence of the thiazolo-pyrimidine structure has been linked to various pharmacological activities, including anti-cancer and anti-inflammatory effects.
Formulation Studies
- Pharmaceutical Compositions : The compound can be formulated into various dosage forms (e.g., tablets, injections) for clinical use. Its solubility and stability under physiological conditions are critical parameters that need to be optimized during formulation development.
Biological Research
This compound could serve as a valuable tool in biological research, particularly in studies investigating the mechanisms of action of pyrazole-based compounds on cellular pathways.
Research Applications
- Cellular Signaling Pathways : Investigations into how this compound affects signaling pathways involved in cell proliferation and apoptosis could yield insights into its potential as an anti-cancer agent.
Data Tables
| Study Focus | Findings |
|---|---|
| PAD4 Inhibition | Selective inhibition observed |
| Antioxidant Properties | Significant antioxidant activity |
| Cellular Mechanisms | Potential modulation of signaling pathways |
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiazolo[3,2-a]Pyrimidine Family
Compound A : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core structure : Shares the thiazolo-pyrimidine backbone but lacks the pyrazole substituent.
- Substituents :
- A 2,4,6-trimethoxybenzylidene group at position 2 (vs. pyrazolylmethylidene in the target compound).
- A phenyl group at position 5 (vs. 5-methylfuran).
- An ethyl ester at position 6 (vs. N-phenyl carboxamide).
- Key differences :
- Crystallography : The fused thiazolo-pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings .
Compound B : Methyl (2E)-2-({3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core structure : Nearly identical to the target compound but includes a thienyl group at position 5 (vs. 5-methylfuran).
- Substituents :
- A dimethylsulfamoylphenyl-pyrazole at position 2 (vs. 1-ethyl-3-methylpyrazole).
- A methyl ester at position 6 (vs. N-phenyl carboxamide).
- Key differences: The sulfamoyl group in Compound B enhances hydrogen-bonding capacity but may reduce membrane permeability.
Hydrogen Bonding and Crystal Packing
- Target compound : The N-phenyl carboxamide enables N–H···O hydrogen bonds, likely forming chains or sheets in the crystal lattice, as seen in related carboxamide derivatives .
- Compound A : Relies on C–H···O bifurcated hydrogen bonds to form c-axis-aligned chains .
- Compound B : Sulfamoyl and ester groups participate in diverse interactions, including S···O and N–H···S bonds, leading to distinct packing motifs .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Synthetic Routes : The target compound likely employs a condensation reaction analogous to Compound A’s synthesis, where a pyrazole aldehyde reacts with a thiazolo-pyrimidine precursor in glacial acetic acid .
- Crystallographic Trends : Thiazolo-pyrimidine derivatives consistently exhibit puckered core rings (flattened boat conformations) but vary in substituent-induced dihedral angles (e.g., 80.94° in Compound A vs. <50° predicted for the target compound due to smaller furan substituents) .
- Structure-Activity Relationships :
- Pyrazole substituents enhance kinase inhibition by mimicking ATP’s adenine moiety.
- Furan rings improve metabolic stability compared to phenyl groups .
Biological Activity
The compound (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits a complex structure that combines elements from various chemical classes. Its potential biological activities are of significant interest due to the increasing need for novel therapeutic agents in the face of rising antibiotic resistance and other health challenges.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a thiazolo-pyrimidine core that is known for its diverse biological activities. The presence of the pyrazole moiety is particularly noteworthy as pyrazole derivatives have been associated with various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds within the thiazolo-pyrimidine class. For instance, benzofuran-pyrazole derivatives demonstrated significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. Notably, one derivative exhibited an IC50 value of 9.80 µM against E. coli DNA gyrase B, indicating a promising mechanism for inhibiting bacterial growth comparable to established antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant capacity of compounds related to this structure has also been investigated. In vitro assays indicated high DPPH scavenging activity, with percentages reaching up to 90.52%. This suggests that these compounds can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, these compounds have shown substantial anti-inflammatory properties. A study reported HRBC membrane stabilization percentages between 86.70% and 99.25%, indicating their potential as anti-inflammatory agents . This activity could be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Pyrazole-Based Lactate Dehydrogenase Inhibitors
A focused lead optimization campaign on pyrazole-based compounds revealed their potential as lactate dehydrogenase (LDH) inhibitors in cancer cell lines such as MiaPaCa-2 and A673. These compounds demonstrated sub-micromolar inhibition of LDH activity and reduced cellular lactate output, suggesting a role in metabolic regulation within cancer cells .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies conducted on thiazolo-pyrimidine derivatives indicated that modifications at specific positions significantly impact biological activity. For example, substituents on the pyrazole ring enhanced both potency and selectivity against cancer cell lines while maintaining favorable pharmacokinetic profiles .
Q & A
Q. Example data :
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrazole-CH), 7.45–7.32 (m, 5H, phenyl) |
| HRMS (ESI+) | m/z 567.1821 [M+H]⁺ (calculated: 567.1824) |
What in vitro assays are suitable for initial biological screening of this compound?
Basic
Prioritize assays aligned with structural analogs (e.g., thiazolo[3,2-a]pyrimidines with antimicrobial/anticancer activity):
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Target kinases (e.g., EGFR) or oxidoreductases (e.g., COX-2) via fluorometric assays .
- Cytotoxicity : Compare IC₅₀ values with controls (e.g., doxorubicin) using non-cancerous cell lines (e.g., HEK293) .
Note : Include a solvent control (e.g., DMSO ≤0.1%) to rule out vehicle interference .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Advanced
Methodology :
- Variation of substituents : Replace the 5-methylfuran-2-yl group with thiophene (electron-rich) or halogenated aryl groups (electron-deficient) to assess electronic effects .
- Bioisosteric replacement : Substitute the pyrazole with imidazole or triazole to probe steric tolerance .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. Example SAR table :
| Analog | Substituent Modifications | Bioactivity Trend |
|---|---|---|
| A | 5-Methylfuran → Thiophene | ↑ Anticancer activity (IC₅₀: 12 μM → 8 μM) |
| B | Pyrazole → Imidazole | ↓ Solubility; retained kinase inhibition |
How to resolve contradictions in biological activity data across different studies?
Advanced
Root-cause analysis :
- Purity discrepancies : Re-analyze batches via HPLC-MS; impurities >5% may skew results .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence) .
- Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to identify target specificity .
Case study : A reported IC₅₀ variation (15 μM vs. 30 μM) for EGFR inhibition was traced to differences in enzyme lot stability .
What computational strategies predict pharmacokinetic properties and off-target effects?
Advanced
In silico tools :
- ADMET prediction : Use SwissADME to estimate LogP (target: 2–4), BBB permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to assess target engagement .
- Off-target screening : PharmMapper or SEA identify potential interactions with GPCRs or ion channels .
Q. Example prediction :
| Parameter | Predicted Value |
|---|---|
| LogP | 3.2 (optimal for oral bioavailability) |
| hERG inhibition risk | Low (docking score: −8.2 kcal/mol) |
How to address synthetic impurities or low yields in scale-up efforts?
Advanced
Troubleshooting :
- Byproduct identification : LC-MS detects intermediates (e.g., uncyclized precursors) .
- Catalyst optimization : Switch from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) for easier removal .
- Flow chemistry : Improve heat/mass transfer in cyclization steps; yields increase from 45% (batch) to 72% (flow) .
Purification : Use preparative HPLC with trifluoroacetic acid modifier to resolve diastereomers .
What strategies evaluate metabolic stability and in vivo efficacy?
Advanced
Methodology :
- Liver microsome assay : Incubate with human/rat microsomes; quantify parent compound via LC-MS/MS (target: t₁/₂ > 30 min) .
- Plasma protein binding (PPB) : Use ultrafiltration; aim for <90% binding to ensure free drug availability .
- Xenograft models : Administer 10–50 mg/kg (oral/IP) in immunocompromised mice; monitor tumor volume vs. vehicle .
Data interpretation : Correlate in vitro ADMET data with in vivo PK (e.g., AUC, Cmax) to refine dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
